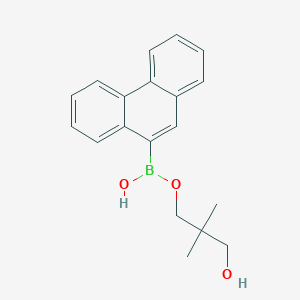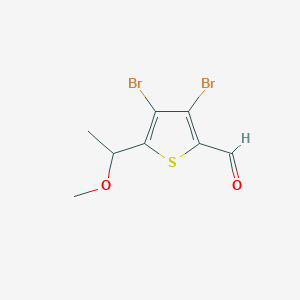
3,4-Dibromo-5-(1-methoxyethyl)thiophene-2-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-Dibromo-5-(1-methoxyethyl)thiophene-2-carbaldehyde is a thiophene derivative with the molecular formula C8H8Br2O2S Thiophene derivatives are known for their diverse applications in organic electronics, medicinal chemistry, and material science
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dibromo-5-(1-methoxyethyl)thiophene-2-carbaldehyde typically involves bromination and formylation reactions. One common method includes the bromination of thiophene derivatives followed by formylation to introduce the aldehyde group. The reaction conditions often involve the use of bromine or N-bromosuccinimide (NBS) as the brominating agents and Vilsmeier-Haack reaction for formylation .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, ensuring the availability of high-purity reagents, and optimizing reaction conditions for higher yields and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions
3,4-Dibromo-5-(1-methoxyethyl)thiophene-2-carbaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using reagents like organolithium or Grignard reagents.
Oxidation and Reduction: The aldehyde group can be oxidized to carboxylic acids or reduced to alcohols using appropriate oxidizing or reducing agents.
Common Reagents and Conditions
Substitution: Organolithium reagents, Grignard reagents, and palladium-catalyzed cross-coupling reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
Substitution: Thiophene derivatives with various functional groups.
Oxidation: Thiophene-2-carboxylic acid derivatives.
Reduction: Thiophene-2-methanol derivatives.
Aplicaciones Científicas De Investigación
3,4-Dibromo-5-(1-methoxyethyl)thiophene-2-carbaldehyde has several scientific research applications:
Organic Electronics: Used as a building block for the synthesis of conjugated polymers and organic semiconductors.
Medicinal Chemistry:
Material Science: Utilized in the fabrication of organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).
Mecanismo De Acción
The mechanism of action of 3,4-Dibromo-5-(1-methoxyethyl)thiophene-2-carbaldehyde depends on its application. In organic electronics, it acts as a building block that contributes to the electronic properties of the resulting polymers. In medicinal chemistry, its mechanism would depend on the specific biological target it interacts with, which could involve binding to enzymes or receptors and modulating their activity .
Comparación Con Compuestos Similares
Similar Compounds
3,4-Dibromothiophene: Similar in structure but lacks the aldehyde and methoxyethyl groups.
2,5-Dibromothiophene: Another brominated thiophene derivative with different substitution patterns.
3,4-Dimethoxythiophene: Contains methoxy groups instead of bromine atoms.
Uniqueness
3,4-Dibromo-5-(1-methoxyethyl)thiophene-2-carbaldehyde is unique due to the presence of both bromine atoms and an aldehyde group, which allows for diverse chemical modifications and applications in various fields.
Propiedades
Fórmula molecular |
C8H8Br2O2S |
|---|---|
Peso molecular |
328.02 g/mol |
Nombre IUPAC |
3,4-dibromo-5-(1-methoxyethyl)thiophene-2-carbaldehyde |
InChI |
InChI=1S/C8H8Br2O2S/c1-4(12-2)8-7(10)6(9)5(3-11)13-8/h3-4H,1-2H3 |
Clave InChI |
JBVNZWCXBIMGKI-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=C(C(=C(S1)C=O)Br)Br)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


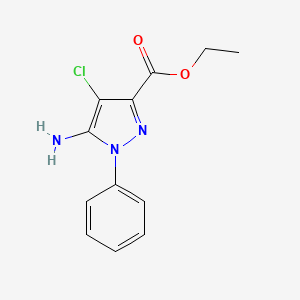
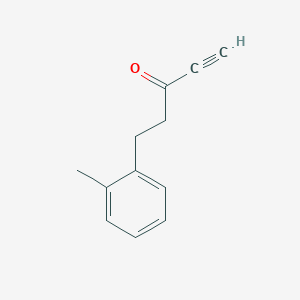



![3-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-one](/img/structure/B12064534.png)
![3-Bromo-5-(difluoromethyl)-1H-pyrrolo[2,3-B]pyridine](/img/structure/B12064539.png)
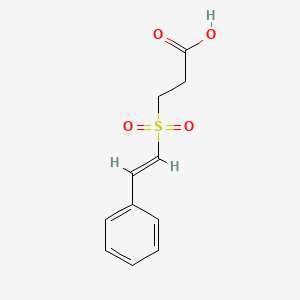
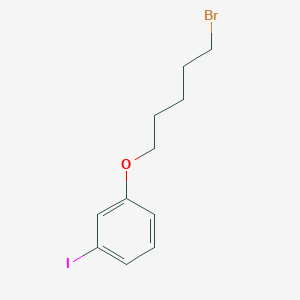
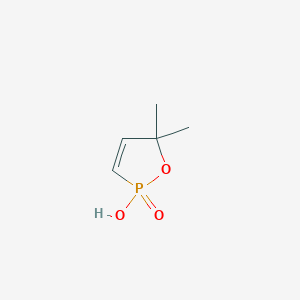
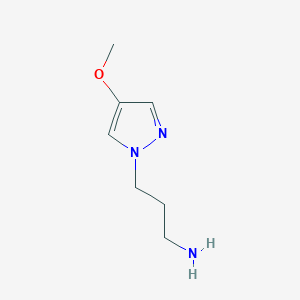
![3-[[2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[tert-butyl(dimethyl)silyl]oxy-5-[4-(4-chlorophenoxy)-2-oxopyrimidin-1-yl]oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B12064562.png)
